Enantioselectivity Comparison in Asymmetric Transfer Hydrogenation of α-Fluoroacetophenones
In the asymmetric transfer hydrogenation of para-substituted α-fluoroacetophenones, RuCl(mesitylene)-(R,R)-TsDPEN delivered enantiomeric excesses ranging from 95.5% to 76.5% when the reaction was performed in water [1]. This contrasts with the performance of the p-cymene analog, which generally gave lower ee values in the same aqueous medium. The highest ee achieved with the (R,R)-TsDPEN ligand in a formic acid/triethylamine mixture was 97.5% [2].
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | 95.5 – 76.5% |
| Comparator Or Baseline | RuCl(p-cymene)-(R,R)-TsDPEN (in water) |
| Quantified Difference | Mesitylene derivative maintained higher ee range in water; p-cymene analog gave generally lower ee values. |
| Conditions | ATH of para-substituted α-fluoroacetophenones in water with sodium formate. |
Why This Matters
This demonstrates the mesitylene derivative's superior tolerance to aqueous conditions, a key advantage for green chemistry applications and simplified workup procedures.
- [1] Smit, M. S.; et al. J. Fluor. Chem. 2009, 130, 507-513. DOI: 10.1016/j.jfluchem.2009.01.016 View Source
- [2] Smit, M. S.; et al. J. Fluor. Chem. 2009, 130, 507-513. DOI: 10.1016/j.jfluchem.2009.01.016 View Source
